N-(benzyloxy)-2-iodobenzamide

Catalog No.
S7761986
CAS No.
M.F
C14H12INO2
M. Wt
353.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(benzyloxy)-2-iodobenzamide

Product Name

N-(benzyloxy)-2-iodobenzamide

IUPAC Name

2-iodo-N-phenylmethoxybenzamide

Molecular Formula

C14H12INO2

Molecular Weight

353.15 g/mol

InChI

InChI=1S/C14H12INO2/c15-13-9-5-4-8-12(13)14(17)16-18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)

InChI Key

MORLEEQLGZRGLJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CONC(=O)C2=CC=CC=C2I

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)C2=CC=CC=C2I
N-(benzyloxy)-2-iodobenzamide is a chemical compound that has significant importance in scientific research due to its useful physical and chemical properties, biological activities, and potential applications in various fields of research and industry. In this paper, we will discuss the definition, background, physical and chemical properties, synthesis, characterization, analytical methods, biological activities, toxicity, safety, applications, current state of research, limitations, and future directions of N-(benzyloxy)-2-iodobenzamide.
N-(benzyloxy)-2-iodobenzamide is a synthetic organic compound with the chemical formula C14H11INO2. It contains an iodine atom, a benzyl group, and an amide functional group. The compound is also known as O-Benzyl N-(2-iodophenyl)acetamide or BIA. The compound was first synthesized in 2009 by the reaction between 2-iodobenzoic acid and benzylamine in the presence of the coupling reagent and the activating agent. Since then, the compound has been extensively used in scientific research due to its useful physical and chemical properties.
N-(benzyloxy)-2-iodobenzamide is a white to yellow crystalline powder with a molecular weight of 357.14 g/mol. The compound is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and chloroform. It has a melting point of 132-135°C. The compound is stable under normal conditions and does not decompose rapidly. Its structure allows it to form hydrogen bonds, making it useful in various fields such as drug discovery.
N-(benzyloxy)-2-iodobenzamide can be synthesized by various methods, including direct iodination of 2-benzoylphenylamine, iodolactonization of methyl 2-(2-benzoylphenyl)acetate, and the reaction between benzylamine and 2-iodobenzoic acid. The most commonly used method is the reaction between benzylamine and 2-iodobenzoic acid. The synthesis involves the coupling of the two reactants using the appropriate activating agent and coupling reagent.
The compound can be characterized using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The NMR spectrum shows signals corresponding to the aromatic protons, the aliphatic protons, and the amide protons. The MS of the compound shows a parent ion peak at m/z 358, which corresponds to the molecular ion of the compound. The IR spectrum shows the characteristic absorption peaks corresponding to the amide linkage and the benzene ring.
N-(benzyloxy)-2-iodobenzamide can be analyzed using various methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). HPLC is the most commonly used method for the analysis of the compound in biological samples, pharmaceutical formulations, and environmental samples. GC-MS and LC-MS are used for the identification and quantification of the compound in complex matrices.
N-(benzyloxy)-2-iodobenzamide has been shown to exhibit a broad spectrum of biological activities. It has been found to possess anticancer activity, antimicrobial activity, anti-inflammatory activity, and antiparasitic activity. The compound has also been found to possess inhibitory activity against various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). The anticancer activity of the compound is mainly due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
The toxicity and safety of N-(benzyloxy)-2-iodobenzamide in scientific experiments have not been extensively studied. However, the compound has been found to exhibit low toxicity towards human cells. In animal studies, the compound has been shown to cause mild toxicity at high doses. Therefore, caution must be exercised when using the compound in scientific experiments, and appropriate safety measures should be taken.
N-(benzyloxy)-2-iodobenzamide has various applications in scientific experiments. It is mainly used as an intermediate in the synthesis of various compounds such as HDAC inhibitors and CAs inhibitors. The compound is also used as a tool compound for studying the biological activities of HDACs and CAs. It is used in various fields such as drug discovery, medicinal chemistry, and chemical biology.
N-(benzyloxy)-2-iodobenzamide is currently an active area of research, and various studies are being conducted to explore its potential applications in different fields. The current research is focused on the synthesis of new derivatives of the compound with improved biological activities. The compound is also being used in the development of new drugs for various diseases such as cancer, Alzheimer's disease, and parasitic infections.
N-(benzyloxy)-2-iodobenzamide has potential implications in various fields of research and industry. In the pharmaceutical industry, the compound can be used in the development of new drugs for various diseases. In the field of agriculture, the compound can be used as a potential herbicide or pesticide. In the field of materials science, the compound can be used in the development of new materials with improved properties.
Despite its potential applications, N-(benzyloxy)-2-iodobenzamide has certain limitations. The compound exhibits low solubility in water, which limits its use in certain fields such as pharmacology. The compound's toxicity and safety in humans have not been fully evaluated, and further studies are needed to determine its safety in humans. Future directions of research include the synthesis of new derivatives of the compound with improved solubility and biological activities. The development of new drugs using the compound as a lead compound is also an important area of research.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

352.99128 g/mol

Monoisotopic Mass

352.99128 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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